Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Overview
Description
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C12H16O8. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with four ester groups. It is used in various chemical and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the reaction of maleic anhydride with hexamethylbenzene under ultraviolet irradiation . The reaction proceeds as follows:
Formation of Intermediate: Maleic anhydride reacts with hexamethylbenzene to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the cyclobutane ring.
Esterification: The resulting cyclobutanetetracarboxylic acid is then esterified with methanol to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include:
Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.
Reduction: Tetramethyl 1,2,3,4-cyclobutanetetraol.
Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.
Scientific Research Applications
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, making it a useful scaffold in molecular design .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound from which tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is derived.
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate: Another ester derivative with similar structural properties.
Uniqueness
This compound is unique due to its tetramethyl ester groups, which enhance its solubility and reactivity compared to the parent acid. The presence of the cyclobutane ring also imparts unique chemical and physical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
Record name | NSC122966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC103000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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